5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure that includes both imidazole and thiazole rings, which are known for their biological activity and versatility in drug design. The presence of the difluoromethyl group further enhances its pharmacokinetic properties, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, which is then coupled with a thiazole precursor under mild conditions . The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes that utilize metal-based methods to transfer CF2H to specific sites on the molecule. These methods can be performed in both stoichiometric and catalytic modes, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and pharmacokinetic properties .
Scientific Research Applications
5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles, such as:
Difluoromethylated imidazoles: Known for their biological activity and use in medicinal chemistry.
Difluoromethylated thiazoles: Studied for their potential as therapeutic agents and agrochemicals.
Other heterocycles with difluoromethyl groups: These compounds share similar pharmacokinetic properties and are used in various scientific research applications.
Uniqueness
What sets 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine apart is its unique combination of imidazole and thiazole rings with a difluoromethyl group. This structure provides a balance of biological activity, stability, and pharmacokinetic properties, making it a valuable compound for further research and development .
Biological Activity
5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and structure-activity relationships (SAR).
Antimicrobial Activity
Research has indicated that compounds with imidazole and thiazole moieties often exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound demonstrated promising antibacterial and antifungal activities. The mechanism of action typically involves disruption of microbial cell membranes and inhibition of critical metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of imidazole derivatives. For instance, derivatives were tested against various cancer cell lines, showing varying degrees of cytotoxicity. The compound's ability to induce apoptosis in cancer cells is hypothesized to be linked to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Significant antibacterial activity | |
Antifungal | Moderate antifungal activity | |
Anticancer | Induces apoptosis in cancer cells |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications on the imidazole or thiazole rings can significantly alter the potency and selectivity of these compounds.
- Substituents on Imidazole Ring:
- The presence of electron-withdrawing groups can enhance anticancer activity by improving binding affinity to target proteins.
- Thiazole Modifications:
- Variations in the thiazole ring structure can lead to changes in antimicrobial efficacy, with certain substitutions enhancing membrane permeability.
Case Study 1: Antimicrobial Evaluation
A series of derivatives including this compound were evaluated for their antimicrobial properties against standard bacterial strains. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Screening
In vitro studies using MCF-7 breast cancer cells revealed that the compound induced a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. Further investigations into combination therapies suggested synergistic effects when used alongside traditional chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
5-[1-(difluoromethyl)imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4S/c1-4-5(15-8(11)13-4)6-12-2-3-14(6)7(9)10/h2-3,7H,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVVOYDFOPBLLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC=CN2C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.